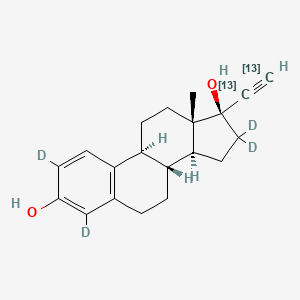

Ethynyl Estradiol-13C2D4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethinylestradiol (EE) is an estrogen medication widely used in birth control pills in combination with progestins . It is a synthetic derivative of estradiol, a natural estrogen . It has been used for various indications such as the treatment of menopausal symptoms, gynecological disorders, and certain hormone-sensitive cancers . The general side effects of EE include breast tenderness and enlargement, headache, fluid retention, and nausea among others .

Synthesis Analysis

A high-purity ethinylestradiol synthesis method involves a synthesis method of estrogen ethinylestradiol, particularly synthesizing high-purity ethinylestradiol using estrone and acetylene potassium . The synthesis method comprises two steps: reacting potassium hydroxide powder with an acetylene gas to obtain acetylene potassium, and reacting the estrone with the acetylene potassium to obtain the ethinylestradiol at a high content .Molecular Structure Analysis

Ethinyl estradiol (EE), (17α)-19-norpregna-1,3,5-(10)-trien-20-yne-3,17-diol is the most widely used estrogenic component in oral contraceptives and hormone replacement therapy . EE is a crystalline white or yellowish powder, insoluble in water but soluble in ethanol, ether, acetone, dioxane, and chloroform .Chemical Reactions Analysis

Ethinyl estradiol and its derivatives are included in commonly used, widespread contraceptive pharmaceuticals . Clinical and environmental laboratories alike now have a vital interest in finding the most sensitive method for the analysis of EE2 and other steroid hormones .Physical And Chemical Properties Analysis

Ethinylestradiol is 59.2% eliminated in the urine and bile, while 2-3% is eliminated in the feces . Over 90% of ethinylestradiol is eliminated as the unchanged parent drug . A 30µg oral dose has a half life of 8.4±4.8h and a 1.2mg topical dose has a half life of 27.7±34.2h .Wissenschaftliche Forschungsanwendungen

Environmental Presence and Effects

Occurrence and Environmental Impact : Ethynyl Estradiol (EE2) has been identified as a synthetic hormone contributing to environmental pollution. Studies have focused on its resistance to degradation, ability to absorb organic matter, accumulate in sediments, and concentrate in biota. EE2 can mimic natural estradiol, affecting sex determination, delaying sexual maturity, and altering secondary sexual characteristics in exposed organisms even at low concentrations. This research underscores the need for comprehensive environmental risk assessments to address EE2 pollution and its biological impacts (Aris, Shamsuddin, & Praveena, 2014).

Predicted No-Effect Concentration for Aquatic Environments : Another study derived a predicted no-effect concentration (PNEC) for EE2 in surface water, highlighting its potency and the importance of monitoring its levels in aquatic ecosystems to prevent adverse effects on fish reproduction. This work contributes to setting environmental safety thresholds (Caldwell et al., 2008).

Molecular Interactions and Effects

Gene Expression and Estrogenic Activity : Research has elucidated the estrogenic activities of Ethynyl Estradiol through gene expression studies. For instance, the exposure to EE2 during fetal development of the rat testis and epididymis significantly modified gene expression, indicating that even very low dosages of estrogens produce notable changes. These findings are crucial for understanding the molecular mechanisms of EE2's action and its implications for reproductive health (Naciff et al., 2005).

Estrogenic Chemicals in Water : A method development study for the trace analysis of estrogens, including EE2, in river water samples emphasized the environmental monitoring of such potent estrogenic chemicals. By employing techniques like stir bar sorptive extraction with in situ derivatization, researchers aim to detect and quantify the presence of EE2 in aquatic environments, furthering our understanding of its distribution and potential ecological impacts (Kawaguchi et al., 2004).

Wirkmechanismus

Target of Action

Ethynyl Estradiol-13C2D4 is a synthetic estrogen that primarily targets the estrogen receptors in the body . These receptors play a crucial role in various physiological processes, including the regulation of the menstrual cycle and reproductive development .

Mode of Action

Ethynyl Estradiol-13C2D4 interacts with its targets, the estrogen receptors, by binding to them and modulating their activity . This interaction results in a decrease in luteinizing hormone, which in turn decreases endometrial vascularization . Additionally, Ethynyl Estradiol-13C2D4 decreases gonadotrophic hormone, thereby preventing ovulation .

Biochemical Pathways

The action of Ethynyl Estradiol-13C2D4 affects several biochemical pathways. It is involved in the estrogen metabolic pathway, where it undergoes various transformations . The compound’s interaction with estrogen receptors also impacts downstream effects, such as the regulation of gene expression and protein synthesis, which are integral to its contraceptive effects .

Pharmacokinetics

The pharmacokinetics of Ethynyl Estradiol-13C2D4 involves its absorption, distribution, metabolism, and excretion (ADME). It is known for its high oral bioavailability, which is attributed to its resistance to metabolism . This makes Ethynyl Estradiol-13C2D4 more suitable for oral administration compared to estradiol . The compound is primarily metabolized in the liver .

Result of Action

The molecular and cellular effects of Ethynyl Estradiol-13C2D4’s action are primarily related to its contraceptive properties. By decreasing luteinizing hormone and gonadotrophic hormone, Ethynyl Estradiol-13C2D4 prevents ovulation, thereby serving as an effective contraceptive . It also leads to decreased endometrial vascularization, which contributes to its contraceptive effects .

Action Environment

The action, efficacy, and stability of Ethynyl Estradiol-13C2D4 can be influenced by various environmental factors. For instance, the presence of certain substances in the environment, such as other pharmaceuticals, can potentially interact with Ethynyl Estradiol-13C2D4 and affect its action . Furthermore, the compound’s stability and efficacy can be affected by factors such as pH and temperature .

Safety and Hazards

Zukünftige Richtungen

Ethinyl estradiol and norelgestromin transdermal (skin patch) is a combination birth control that is used to prevent pregnancy . Ethinyl estradiol and norelgestromin may also be used for purposes not listed in this medication guide . The use of ethinyl estradiol in the environment has increased substantially in recent years .

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-(1,2-13C2)ethynyl-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i1+1,3+1,5D,11D2,12D |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPYWIDHMRZLRN-RTCGVVDMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4([13C]#[13CH])O)([2H])[2H])C)C(=C1O)[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethynyl Estradiol-13C2D4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one](/img/structure/B2693705.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2693706.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2693708.png)

![(E)-1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2693715.png)

![2-Chloro-N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B2693716.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2693720.png)

![2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione](/img/structure/B2693726.png)

![3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2693727.png)